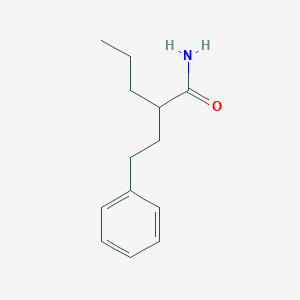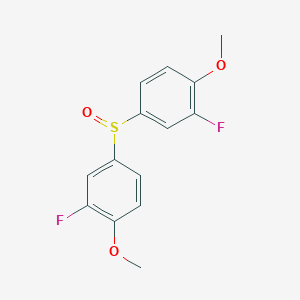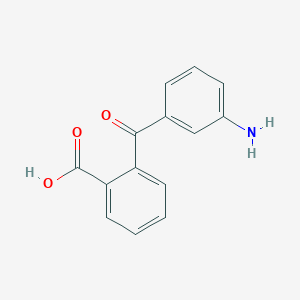![molecular formula C25H20BNO2 B14740130 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate CAS No. 5610-95-7](/img/structure/B14740130.png)
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is a Schiff base compound that has garnered attention due to its unique structural and chemical properties Schiff bases are compounds containing a C=N bond (azomethine group) and are typically synthesized from the condensation of primary amines and carbonyl compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate typically involves the reaction of salicylaldehyde with 2-aminophenol in the presence of a suitable solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Salicylaldehyde+2-Aminophenol→2-(E)-[(2-Hydroxyphenyl)imino]methylphenyl diphenylborinate
The reaction is usually carried out in ethanol, and the mixture is refluxed for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Ethers, esters, and other substituted products.
Applications De Recherche Scientifique
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of sensors and materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate involves its ability to form complexes with metal ions. The azomethine nitrogen and phenolic oxygen atoms act as donor sites, coordinating with metal ions to form stable complexes. These complexes can exhibit various catalytic, electronic, and biological activities depending on the nature of the metal ion and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-{(E)-[(3-{[(E)-(2-Hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate is unique due to the presence of the diphenylborinate group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in nonlinear optical technologies and as a ligand in coordination chemistry.
Propriétés
Numéro CAS |
5610-95-7 |
|---|---|
Formule moléculaire |
C25H20BNO2 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
2-[(2-diphenylboranyloxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C25H20BNO2/c28-24-17-9-8-16-23(24)27-19-20-11-7-10-18-25(20)29-26(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-19,28H |
Clé InChI |
HIEUGCNYUYVKKU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C=NC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(6-Chloropyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14740048.png)
![1-Nitro-3-[(2-oxo-3-indolinylidene)amino]guanidine](/img/structure/B14740063.png)
![1-[(3-Hydroxyphenyl)methylideneamino]-3-[(3-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14740070.png)

![3,9-Diethyl-3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14740084.png)

![2-O-tert-butyl 4-O-ethyl 5-[3-[3-[[3-ethoxycarbonyl-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]amino]-3-oxopropyl]sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B14740100.png)






![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)
